Methyl 4-(((1-(pyridin-4-yl)piperidin-4-yl)methyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-(((1-(pyridin-4-yl)piperidin-4-yl)methyl)carbamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a piperidine and pyridine moiety through a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((1-(pyridin-4-yl)piperidin-4-yl)methyl)carbamoyl)benzoate typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of 1-(pyridin-4-yl)piperidine. This can be achieved through the reaction of pyridine with piperidine under suitable conditions, often involving a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H₂) for hydrogenation.
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Carbamoylation: : The next step involves the introduction of the carbamoyl group. This is typically done by reacting the piperidine intermediate with an isocyanate derivative, such as methyl isocyanate, under controlled temperature and pressure conditions.
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Esterification: : Finally, the benzoate ester is formed by reacting the carbamoylated intermediate with methyl 4-aminobenzoate. This step often requires the use of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine and pyridine rings. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
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Reduction: : Reduction reactions can be performed on the nitro groups if present, using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
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Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration can be achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) for nitration.
Major Products
Oxidation: Oxidized derivatives of the piperidine and pyridine rings.
Reduction: Reduced forms of any nitro groups present.
Substitution: Nitrated derivatives of the aromatic rings.
Scientific Research Applications
Methyl 4-(((1-(pyridin-4-yl)piperidin-4-yl)methyl)carbamoyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(((1-(pyridin-4-yl)piperidin-4-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The piperidine and pyridine moieties are particularly important for binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: Shares the benzoate ester structure but lacks the piperidine and pyridine moieties.
1-(Pyridin-4-yl)piperidine: Contains the piperidine and pyridine rings but lacks the benzoate ester and carbamoyl group.
Methyl isocyanate: Used in the synthesis but lacks the complex structure of the final compound.
Uniqueness
Methyl 4-(((1-(pyridin-4-yl)piperidin-4-yl)methyl)carbamoyl)benzoate is unique due to its combination of a benzoate ester, piperidine, and pyridine moieties, which confer specific chemical and biological properties not found in simpler analogs. This structural complexity allows for a wide range of interactions and applications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
methyl 4-[(1-pyridin-4-ylpiperidin-4-yl)methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-26-20(25)17-4-2-16(3-5-17)19(24)22-14-15-8-12-23(13-9-15)18-6-10-21-11-7-18/h2-7,10-11,15H,8-9,12-14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJUTFZXFMIGJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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